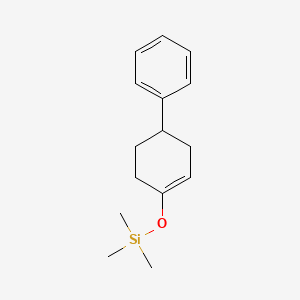
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene
Overview
Description
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is an organosilicon compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylcyclohexanone or phenylcyclohexanol.
Reduction: Phenylcyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Catalysis: The compound is studied for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyloxy group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The phenyl group contributes to the compound’s stability and influences its reactivity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-trimethylsiloxyethylene
- 1-Trimethylsiloxycyclopentene
- Trimethylsiloxy-1-cyclohexene
Uniqueness
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is unique due to the combination of a phenyl group and a trimethylsilyloxy group on a cyclohexene ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific synthetic and industrial processes.
Properties
Molecular Formula |
C15H22OSi |
|---|---|
Molecular Weight |
246.42 g/mol |
IUPAC Name |
trimethyl-(4-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 |
InChI Key |
PHEOJPAYHOJPBN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
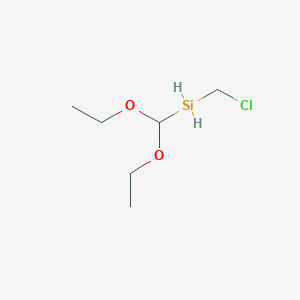
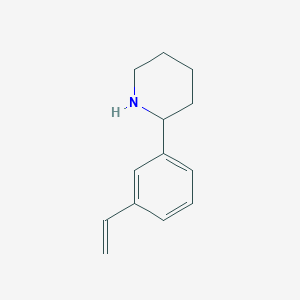
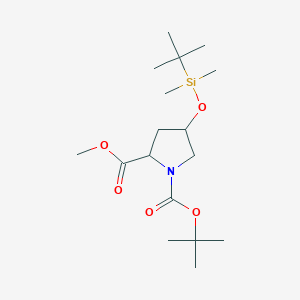
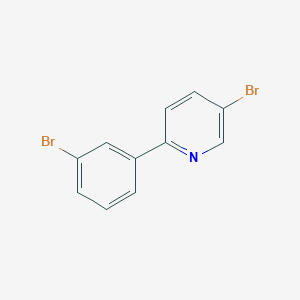
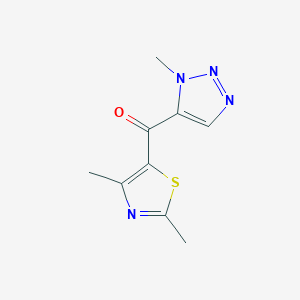
![3-(Pyridin-3-yl)-6-[4-(pyrrolidin-1-yl)piperidin-1-yl]pyridazine](/img/structure/B8617553.png)
![6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8617555.png)
![6-[2-(1H-Imidazol-1-yl)-3-methyl-1H-indol-1-yl]hexanoic acid](/img/structure/B8617574.png)
![6-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8617577.png)
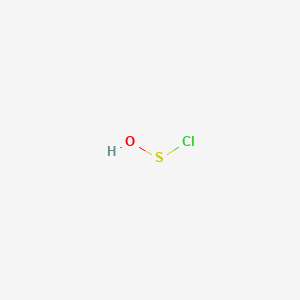
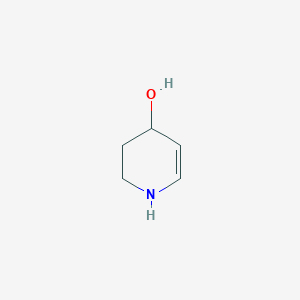
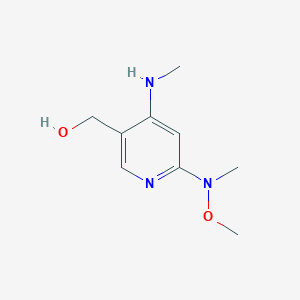
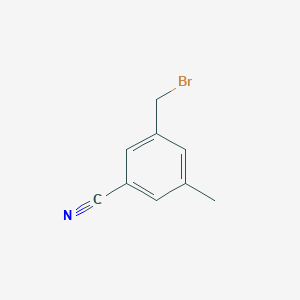
![methyl 3-[5-[(3S)-dithiolan-3-yl]pentanoylamino]propanoate](/img/structure/B8617618.png)
